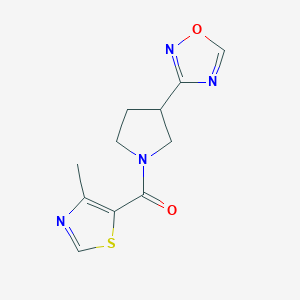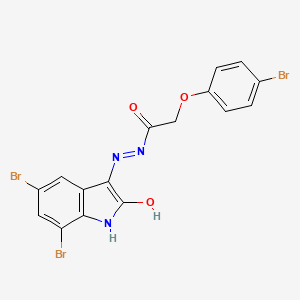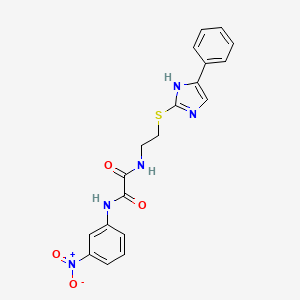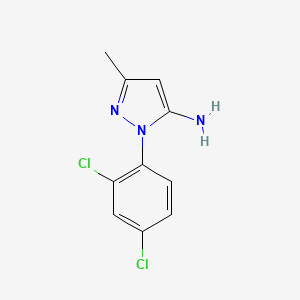![molecular formula C21H17N3O4S2 B2874369 N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide CAS No. 896679-71-3](/img/structure/B2874369.png)
N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
Overview
Description
This compound is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogue . It has a molecular formula of C21H17N3O4S2 and an average mass of 439.507 Da .
Synthesis Analysis
The compound was efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis involved the reaction of hydrazonoyl halides with 2- (1- (4- (1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .Molecular Structure Analysis
The molecular structure of the compound was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The compound showed potent phosphoinositide 3-kinase (PI3K) inhibitory activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Physical and Chemical Properties Analysis
The compound is a colorless solid with a melting point of 156–158 °C . Its 1H NMR (400 MHz, DMSO- d6 ) δ values are 10.21 (s, 1H), 8.24 (s, 1H), 7.73 (s, 1H), 7.29 (d, J = 4.1 Hz, 1H), 7.20 (d, J = 4.1 Hz, 1H), 3.71 (s, 3H), 1.29 (s, 12H) .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antiproliferative Properties : Novel sulfonamide derivatives have been synthesized and tested for their antimicrobial and antiproliferative activities. For instance, some studies have reported the synthesis of heterocycles based on sulfonamide moieties showing promising antimicrobial properties against various bacterial strains and antiproliferative activity against cancer cell lines, highlighting the therapeutic potential of these compounds in treating infections and cancer (El‐Emary, Al-muaikel, & Moustafa, 2002; Bashandy, Alsaid, Arafa, & Ghorab, 2014).
Anticancer and Radiosensitizing Evaluation : Research on novel sulfonamide derivatives has extended into the synthesis of compounds evaluated for anticancer activity and their potential as radiosensitizing agents. Certain sulfonamide derivatives have shown higher anticancer activity compared to established drugs like doxorubicin, suggesting their potential in cancer therapy and as adjuncts to enhance the effectiveness of radiation therapy (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Antibacterial Evaluation : The development of new heterocyclic compounds incorporating a sulfonamido moiety has been targeted towards creating effective antibacterial agents. These compounds have been synthesized and tested against several bacteria, showing high antibacterial activity, which underscores their potential in addressing drug-resistant bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Anticonvulsant Agents : Derivatives of sulfonamide containing a thiazole moiety have been investigated for their anticonvulsant activity. Several synthesized compounds exhibited protection against induced convulsions, with one showing significant effects, suggesting their potential as anticonvulsant agents (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some thiazole derivatives have been found to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, depending on the specific derivative and target . For example, some thiazole derivatives have been found to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 , affecting the corresponding biochemical pathways.
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, depending on the specific derivative .
Result of Action
Thiazole derivatives are known to have a wide range of effects, depending on the specific derivative and target . For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole, a core structural component of this compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
The compound N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide has been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a key enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound’s interaction with PI3K is believed to be a major factor in its biochemical properties .
Cellular Effects
In cellular processes, this compound has been found to have significant effects. It has been shown to inhibit PI3K, which plays a crucial role in many cellular functions . By inhibiting PI3K, the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PI3K. The compound binds to PI3K, inhibiting its activity and leading to changes in cellular functions . This binding interaction is a key part of the compound’s mechanism of action .
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c1-13-4-5-14(20-23-16-3-2-8-22-21(16)29-20)11-17(13)24-30(25,26)15-6-7-18-19(12-15)28-10-9-27-18/h2-8,11-12,24H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGGLPVOIYGMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2874286.png)
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2874292.png)
![Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, (R)-(9CI)](/img/structure/B2874294.png)
![N-(2-ethoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}sulfanyl)acetamide](/img/structure/B2874295.png)







![4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid](/img/structure/B2874307.png)
![N-(4-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874308.png)

